Cas no 130654-11-4 (1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid)
![1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/130654-11-4x500.png)
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
- (2-(Naphthalen-2-yl)acetyl)proline
- 1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid
- starbld0049426
- L-Proline, 1-(2-naphthalenylacetyl)- (9CI)
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- インチ: 1S/C17H17NO3/c19-16(18-9-3-6-15(18)17(20)21)11-12-7-8-13-4-1-2-5-14(13)10-12/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21)
- InChIKey: XBESKXQSWXHBCE-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC2C=CC=CC=2C=1)N1CCCC1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 409
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.6
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM476569-500mg |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95%+ | 500mg |
$334 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4744-1G |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 1g |
¥ 1,716.00 | 2023-03-31 | |
Enamine | EN300-54156-0.5g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
Enamine | EN300-54156-5.0g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 5.0g |
$1074.0 | 2023-02-10 | |
Enamine | EN300-54156-0.25g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
Enamine | EN300-54156-0.05g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
1PlusChem | 1P01EKZI-10g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 10g |
$2031.00 | 2023-12-22 | |
Aaron | AR01EL7U-50mg |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 50mg |
$116.00 | 2023-12-16 | |
Aaron | AR01EL7U-1g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 1g |
$536.00 | 2023-12-16 | |
1PlusChem | 1P01EKZI-5g |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid |
130654-11-4 | 95% | 5g |
$1391.00 | 2023-12-22 |
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acidに関する追加情報
Professional Introduction to 1-[2-(naphthalen-2-ylacetyl)]pyrrolidine-2-carboxylic acid (CAS No: 130654-11-4)
1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, identified by the CAS number 130654-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly the presence of a naphthalenyl group and an acetyl-substituted pyrrolidine core, contribute to its potential utility in the design of novel therapeutic agents.
The naphthalenyl moiety, a fused aromatic ring system, is known for its stability and ability to interact with biological targets in a specific manner. This feature has been leveraged in various drug discovery campaigns to enhance binding affinity and selectivity. In contrast, the pyrrolidine ring is a common pharmacophore found in numerous bioactive molecules, including several FDA-approved drugs. The combination of these structural elements in 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid suggests that it may possess unique pharmacological properties that could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the naphthalenyl group can engage in π-stacking interactions with nucleic acids and proteins, while the acetyl-substituted pyrrolidine core can modulate enzyme activity through specific hydrogen bonding networks. These insights have guided the optimization of analogs with enhanced efficacy and reduced toxicity.
In vitro studies have demonstrated that derivatives of 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid exhibit inhibitory effects on various enzymes implicated in metabolic pathways relevant to cancer and inflammation. For instance, modifications to the naphthalenyl group have been shown to improve binding affinity to cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Similarly, alterations to the pyrrolidine core have enhanced interactions with kinases involved in cell signaling pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts has enabled the preparation of enantiomerically pure forms, which are critical for evaluating pharmacological activity.
The pharmacokinetic properties of 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid are under active investigation to assess its potential as a drug candidate. Preliminary data suggest that this compound exhibits moderate solubility in aqueous media, which is favorable for oral administration. Additionally, its metabolic stability appears to be influenced by the presence of the naphthalenyl group, which can undergo selective biotransformation pathways.
The role of this compound in drug development is further underscored by its potential as a scaffold for structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and virtual screening algorithms, researchers can identify optimal analogs with improved pharmacokinetic profiles and target engagement. These efforts are complemented by experimental validation through high-throughput screening (HTS) campaigns and targeted enzyme assays.
The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid. Predictive models based on large datasets of bioactive molecules have been developed to forecast binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These models aid in prioritizing compounds for further investigation, thereby streamlining the drug development pipeline.
In conclusion, 1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid (CAS No: 130654-11-4) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable tool for exploring new treatment strategies in areas such as oncology and inflammatory diseases. Continued research into its biological activity and synthetic feasibility will further elucidate its potential as a lead compound or building block for future drugs.
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